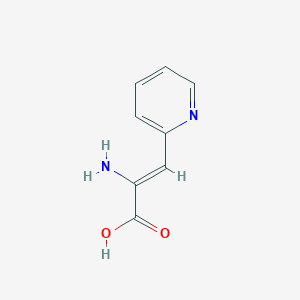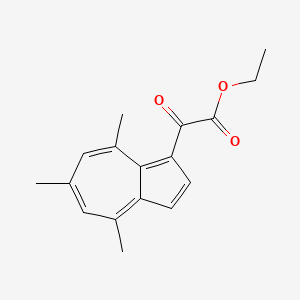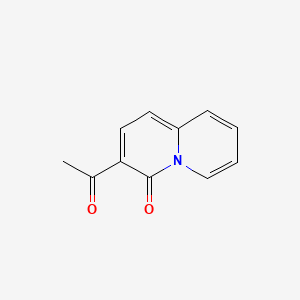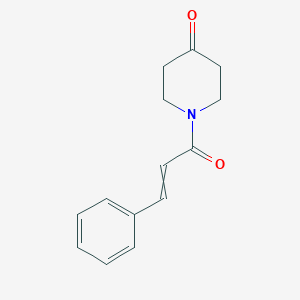
(Z)-3-bromohept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-bromohept-2-ene: is an organic compound characterized by the presence of a bromine atom attached to the third carbon of a heptene chain, with a double bond between the second and third carbon atoms in the Z-configuration. This configuration indicates that the substituents on the double-bonded carbons are on the same side, giving the molecule specific stereochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of Alkenes: One common method to prepare (Z)-3-bromohept-2-ene involves the halogenation of hept-2-ene. This reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure the formation of the Z-isomer.
Hydroboration-Oxidation: Another method involves the hydroboration of hept-1-yne followed by oxidation. This two-step process first adds borane (BH₃) to the alkyne, forming an organoborane intermediate, which is then oxidized using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity of the Z-isomer. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (Z)-3-bromohept-2-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Addition Reactions: The double bond in this compound makes it reactive towards addition reactions. For example, hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert it to 3-bromoheptane.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form hept-2-yne.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Hydrogenation: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Addition: Formation of saturated alkanes.
Elimination: Formation of alkynes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (Z)-3-bromohept-2-ene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Biological Probes: The compound can be used to create biologically active molecules that serve as probes in biochemical research to study enzyme mechanisms and receptor interactions.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of (Z)-3-bromohept-2-ene in chemical reactions typically involves the interaction of the bromine atom and the double bond with various reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new bonds.
Comparación Con Compuestos Similares
(E)-3-bromohept-2-ene: The E-isomer of 3-bromohept-2-ene has the substituents on opposite sides of the double bond, leading to different stereochemical properties.
3-chlorohept-2-ene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and physical properties.
3-bromohex-2-ene: A shorter chain analogue with similar reactivity but different physical properties due to the shorter carbon chain.
Uniqueness:
Stereochemistry: The Z-configuration of (Z)-3-bromohept-2-ene gives it unique reactivity and interaction with other molecules compared to its E-isomer.
Reactivity: The presence of the bromine atom makes it more reactive in substitution and elimination reactions compared to its chloro analogue.
Propiedades
Número CAS |
16530-69-1 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
0 |
Sinónimos |
3-Bromo-2-heptene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Nitropyrido[1,2-a]quinolinium](/img/structure/B1174241.png)




